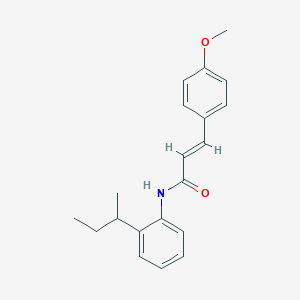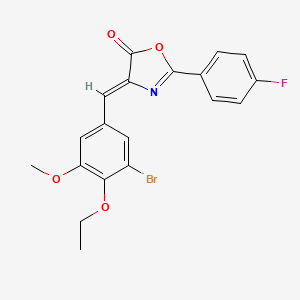![molecular formula C17H30N6O2S B5323758 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is known to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. In
作用机制
The mechanism of action of 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cancer cell growth and survival. Additionally, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in neurodegeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which inhibits their growth and proliferation. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, which can have neuroprotective effects in the brain.
实验室实验的优点和局限性
The advantages of using 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine in lab experiments include its potential therapeutic applications in cancer and neurological disorders, as well as its ability to selectively target cancer cells and modulate neurotransmitter activity. However, limitations of using this compound in lab experiments include its potential toxicity and limited availability.
未来方向
For research on 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine include further optimization of its synthesis method, exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases, and investigation of its potential toxicity and side effects. Additionally, future research could focus on the development of derivatives of this compound with improved efficacy and selectivity.
合成方法
The synthesis of 4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine involves the reaction of 4-methyl-1-piperazine with 4-(butylsulfonyl)piperazine in the presence of a catalyst. The resulting intermediate is then reacted with 2-chloro-6-(4-methyl-1-piperazinyl)pyrimidine to yield the final product. The synthesis of this compound has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis.
科学研究应用
4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine has been extensively studied for its potential therapeutic applications in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In neurological research, this compound has been shown to have neuroprotective effects and potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N6O2S/c1-3-4-13-26(24,25)23-11-9-22(10-12-23)17-14-16(18-15-19-17)21-7-5-20(2)6-8-21/h14-15H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAQNMSRXMVYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323681.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)

![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![7-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5323708.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)


![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)